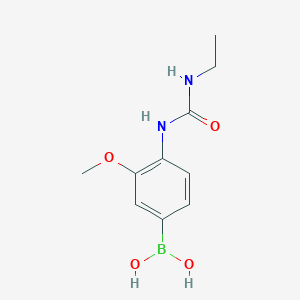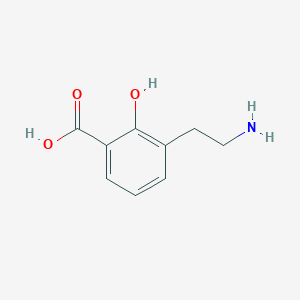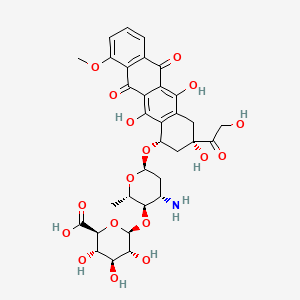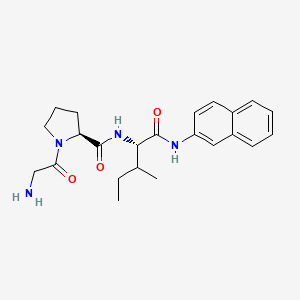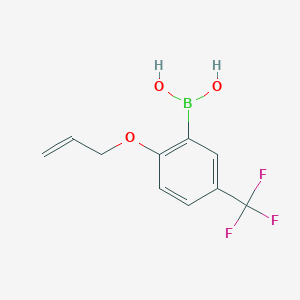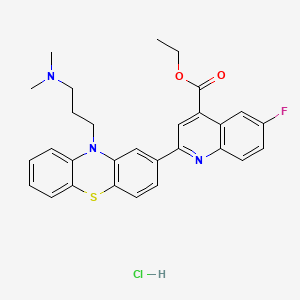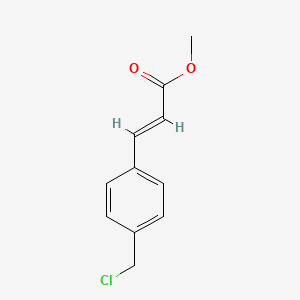
4-(Chloromethyl)cinnamic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)cinnamic acid methyl ester is a chemical compound with the molecular formula C11H11ClO2 and a molecular weight of 210.65 g/mol . It is an ester derivative of cinnamic acid, characterized by the presence of a chloromethyl group attached to the aromatic ring. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)cinnamic acid methyl ester typically involves the esterification of 4-(Chloromethyl)cinnamic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalysts and purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)cinnamic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, often under mild to moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Carboxylic acids or other oxidized forms.
Reduction: Alcohols or other reduced forms.
Scientific Research Applications
4-(Chloromethyl)cinnamic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)cinnamic acid methyl ester involves its interaction with specific molecular targets. The compound can disrupt cellular processes by interacting with proteins, nucleic acids, and cell membranes. It may induce oxidative stress and damage cellular components, leading to its antimicrobial and other biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: An ester of cinnamic acid with a similar structure but without the chloromethyl group.
Ethyl cinnamate: Another ester derivative of cinnamic acid, differing in the alkyl group attached to the ester.
Cinnamic acid: The parent compound, lacking the ester and chloromethyl modifications
Uniqueness
4-(Chloromethyl)cinnamic acid methyl ester is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for specific research applications and chemical synthesis .
Properties
Molecular Formula |
C11H11ClO2 |
|---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
methyl (E)-3-[4-(chloromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H11ClO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+ |
InChI Key |
POUZKYNWDFWZMJ-VOTSOKGWSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)CCl |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Amino-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407650.png)
![N-[(oxolan-2-yl)methyl]cyclohexanamine](/img/structure/B13407653.png)
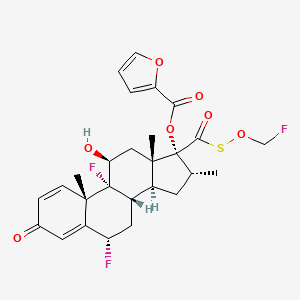
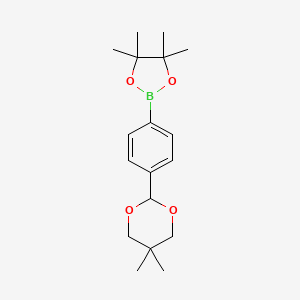
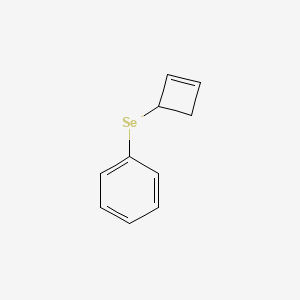
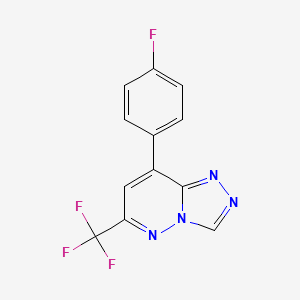
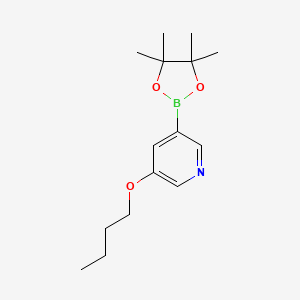
![3,4-Dichloro-n'-[(3e)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B13407680.png)
